Tioxolone

Catalog No.
S581130
CAS No.
4991-65-5
M.F
C7H4O3S
M. Wt
168.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tioxolone

CAS Number

4991-65-5

Product Name

Tioxolone

IUPAC Name

6-hydroxy-1,3-benzoxathiol-2-one

Molecular Formula

C7H4O3S

Molecular Weight

168.17 g/mol

InChI

InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H

InChI Key

SLYPOVJCSQHITR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)S2

Synonyms

6-hydroxy-1,3(2H)-benzoxathiol-2-one, thioxolone, tioxolon

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)S2

Application in Antileishmanial Activity

Specific Scientific Field: This application falls under the field of Medical Sciences, specifically in the treatment of Leishmaniasis .

Comprehensive Summary of the Application: Tioxolone, along with benzoxonium chloride, has been studied for its effects against Leishmania tropica, a parasite responsible for a form of Leishmaniasis . The compounds were studied in their free solution forms as well as in niosomal forms .

Methods of Application or Experimental Procedures: The niosomes were prepared by the hydration method and were evaluated for morphology, size, release study, and encapsulation efficiency . The leishmanicidal activity against promastigote and amastigote was measured by MTT assay . Apoptosis was analyzed by flow cytometry, and gene expression levels of IL-12, IL-10, and metacaspase were measured by q-PCR .

Summary of Results or Outcomes: The niosomal forms of Tioxolone and benzoxonium chloride were found to be more effective against promastigote and amastigote than glucantime . The niosomal form of the compound was significantly less toxic than glucantime . The flow cytometric analysis showed a higher number of early apoptotic events as the principal mode of action . The niosomal compound increased the expression level of IL-12 and metacaspase genes and decreased the expression level of the IL-10 gene, further confirming the immunomodulatory role as the mechanism of action .

Application in Drug Delivery

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences, specifically in Drug Delivery Systems .

Comprehensive Summary of the Application: Tioxolone can be used in the formulation of niosomes, which are nonionic surfactant-based vesicles that are biodegradable, nontoxic, and stable drug carrier systems . Niosomes have shown potential in improving a drug’s physicochemical and biopharmaceutical characteristics .

Methods of Application or Experimental Procedures: The properties of niosomes can be affected by the production process, type and amount of surfactant, cholesterol concentration, drug concentration, temperature, and type of hydration medium . Niosomes can be fabricated for different routes of administration, such as oral, parenteral, transdermal, and intranasal .

Summary of Results or Outcomes: Niosomes have shown potential as an effective drug delivery system to manage a variety of disorders, with the goal of improving patient compliance, reducing side effects, sustained release properties, dose reduction, and targeting of drugs to specific biological sites .

Application in High-Energy-Density Materials

Specific Scientific Field: This application falls under the field of Material Sciences, specifically in High-Energy-Density Materials .

Comprehensive Summary of the Application: Tioxolone could potentially be used in the development of high-energy-density materials . These materials represent a significant class of advanced materials and have been the focus of the energetic materials community .

Methods of Application or Experimental Procedures: The main challenge in this field is to design and synthesize energetic compounds with the highest possible density and maximum possible chemical stability . The potential for nanocarriers to behave as “magic bullets” and selectively target damaged organs and cells while sparing normal tissues has provoked interest in the use of nanotechnology delivery .

Summary of Results or Outcomes: The development of high-energy-density materials with even higher density is extremely desirable . The energy density and the molecular stability of most high-energy-density materials have an inverse relationship, hence further increasing the difficulty in developing high-energy-density materials with high density .

Application in Spectroscopic Studies

Specific Scientific Field: This application falls under the field of Physical Chemistry, specifically in Spectroscopy .

Comprehensive Summary of the Application: Tioxolone has been studied for its molecular structure, spectroscopic features, and electronic properties under the influence of an external electric field . This type of study is crucial in understanding the behavior of molecules in different environments and can have implications in various fields such as material science, drug design, and quantum computing .

Methods of Application or Experimental Procedures: The study involves the use of computational methods to calculate the molecular structure and electronic properties of Tioxolone under different electric field strengths . Spectroscopic features are then derived from these calculations .

Summary of Results or Outcomes: The results of these studies can provide valuable insights into the behavior of Tioxolone under different conditions, which can be useful in its applications in various scientific fields .

Application in Nanotechnology

Specific Scientific Field: This application falls under the field of Nanotechnology .

Comprehensive Summary of the Application: Tioxolone can be used in the development of nanocarriers for therapeutic targeted drug delivery . Nanocarriers have a large surface area to mass ratio and normally interact well with their environment, but they can also act as confined carriers for their constituent molecules rather than interacting with the same molecules in solution .

Methods of Application or Experimental Procedures: The potential for nanocarriers to behave as “magic bullets” and selectively target damaged organs and cells while sparing normal tissues has provoked interest in the use of nanotechnology delivery . Surface modifications of the nanocarriers improve targeted delivery of drugs .

Summary of Results or Outcomes: Surface of nanocarriers can be altered by the incorporation of polyethylene glycol and this modification prevent the opsonization . The incorporation of polyethylene glycol evades the detection of nanocarriers as foreign substance by the immune system of body .

Tioxolone, also known as 6-hydroxy-1,3-benzoxathiol-2-one, is a chemical compound characterized by its white or slightly yellow crystalline form. It possesses a benzene ring fused with an oxathiolane ring, contributing to its unique structural properties. Tioxolone is primarily recognized for its use in dermatological applications, particularly as an anti-acne treatment. Its mechanism of action involves inhibition of certain enzymes, making it effective in managing skin conditions .

As mentioned earlier, tioxolone acts as a carbonic anhydrase I (CAI) inhibitor []. The specific mechanism involves binding to the enzyme's active site and hindering its ability to convert carbon dioxide and water into carbonic acid. This can impact various physiological processes regulated by carbonic anhydrase, such as pH balance and fluid transport [].

Due to its functional groups. The presence of the hydroxyl group and the oxathiolane structure allows for hydrogen bonding and electrostatic interactions. Notably, the energy gap of tioxolone decreases with increasing electric field strength, facilitating its reactivity in chemical processes . This property can enhance its participation in both nucleophilic and electrophilic reactions.

Tioxolone exhibits significant biological activity, particularly as a carbonic anhydrase inhibitor. Its inhibitory effect on carbonic anhydrase I has been quantified with a Ki value of 91 nM, indicating strong enzyme interaction . This inhibition can lead to various physiological effects, including alterations in bicarbonate and proton transport, which are crucial in maintaining acid-base balance in biological systems.

Tioxolone can be synthesized through several methods:

  • Condensation Reactions: This involves the reaction of appropriate thiophenol derivatives with ortho-hydroxybenzaldehyde under acidic conditions.
  • Cyclization: The formation of the oxathiolane ring can occur through cyclization reactions involving thioketones and ortho-hydroxybenzaldehydes.
  • Oxidative Methods: Some synthetic routes utilize oxidative conditions to facilitate the formation of tioxolone from simpler precursors .

These methods highlight the versatility of tioxolone's synthesis, allowing for modifications to improve yield and purity.

Tioxolone is primarily used in dermatology as an anti-acne agent due to its ability to inhibit enzymes involved in sebum production and skin inflammation. Additionally, it has potential applications in:

  • Pharmaceuticals: As a component in formulations targeting skin disorders.
  • Research: In studies focusing on enzyme inhibition and metabolic pathways involving carbonic anhydrases .

Research indicates that tioxolone interacts significantly with carbonic anhydrases, impacting physiological processes related to acid-base balance. These interactions have been studied using various biochemical assays that measure enzyme activity in the presence of tioxolone . Moreover, studies have explored its potential synergistic effects when combined with other anti-acne agents.

Tioxolone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
AcetazolamideSulfonamide derivativeStronger carbonic anhydrase inhibition
BenzothiazoleContains a thiazole ringBroader antimicrobial activity
ThiomorpholineContains a morpholine ringUnique pharmacological profiles
SulfacetamideSulfonamide structurePrimarily used as an antibacterial agent

Tioxolone's uniqueness lies in its specific action against carbonic anhydrases and its application in dermatological treatments, differentiating it from other compounds that may target different biological pathways or possess broader antimicrobial properties .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

167.98811516 g/mol

Monoisotopic Mass

167.98811516 g/mol

Heavy Atom Count

11

Melting Point

160.0 °C

UNII

S0FAJ1R9CD

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AB - Preparations containing sulfur
D10AB03 - Tioxolone

Pictograms

Irritant

Irritant

Other CAS

4991-65-5

Wikipedia

Tioxolone

Use Classification

Cosmetics -> Astringent

Dates

Modify: 2023-09-13

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